molecular formula C17H24N2O B1217144 Pilsicainide CAS No. 88069-67-4

Pilsicainide

Cat. No. B1217144
CAS RN: 88069-67-4
M. Wt: 272.4 g/mol
InChI Key: BCQTVJKBTWGHCX-UHFFFAOYSA-N
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Description

Pilsicainide is a class Ic antiarrhythmic agent . It has been investigated for the treatment of Paroxysmal Atrial Fibrillation . The pharmacodynamic effects of pilsicainide are achieved via selective sodium channel blockade .


Molecular Structure Analysis

Pilsicainide has a molecular formula of C17H24N2O . Its average molecular weight is 272.392 . You can find its 3D structure on various online databases .


Chemical Reactions Analysis

There is a case report of an 84-year-old man who developed pilsicainide toxicity and ventricular tachycardia during treatment with pilsicainide for atrial fibrillation .


Physical And Chemical Properties Analysis

Pilsicainide has a chemical formula of C17H24N2O and a molecular weight of 272.39 . It should be stored under the recommended conditions in the Certificate of Analysis .

Scientific Research Applications

Sodium Channel Blockade Mechanism

Pilsicainide, primarily used as an anti-arrhythmic drug in Japan, functions as a pure sodium channel blocker. Desaphy et al. (2010) explored its mechanism, focusing on its ability to block open channels, which is crucial for reducing hyperexcitability in conditions characterized by abnormal sodium channel opening (Desaphy et al., 2010).

Application in Atrial Fibrillation

Kumagai et al. (2012) discussed pilsicainide's role in managing atrial fibrillation. It notably prolongs the atrial effective refractory period and affects intra-atrial conduction. This application provides insights into the mechanism of pharmacological conversion of atrial fibrillation and suggests potential hybrid therapy approaches (Kumagai et al., 2012).

Interaction with hERG Channels

Onohara et al. (2016) explored pilsicainide's interaction with hERG channels, which are related to the rapidly activating delayed-rectifier K+ current. Their study focused on the effects of chronic exposure to pilsicainide on wild-type hERG proteins and channel currents, providing insights into its broader pharmacological actions (Onohara et al., 2016).

Pharmacokinetics in Different Populations

Qiu et al. (2014) conducted a study to understand the pharmacokinetics of pilsicainide hydrochloride injection in healthy Chinese adults. This research is critical for adapting the drug's use in different ethnic populations and understanding its systemic behavior in the body (Qiu et al., 2014).

Electrophysiological Effects

Takahara et al. (2012) examined the electrophysiological effects of pilsicainide on the guinea-pig pulmonary vein myocardium. This study is significant for understanding how pilsicainide influences cardiac electrophysiology, particularly in relation to atrial fibrillation (Takahara et al., 2012).

Inhibition of Proteasome Activity

Bahrudin et al. (2017) investigated the inhibitory effects of pilsicainide on the proteasome, a protein complex responsible for degrading damaged or unnecessary proteins in cells. This research sheds light on potential new therapeutic applications and mechanisms of action of pilsicainide (Bahrudin et al., 2017).

Safety And Hazards

Pilsicainide should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Pilsicainide has been effective in preventing recurrence of atrial fibrillation in a substantial proportion of patients in a single-centre crossover trial . There were no between-group differences in the subgroup of patients with shorter-duration atrial fibrillation, but actuarial results over 1 year significantly favoured cibenzoline over pilsicainide in patients with longer-duration atrial fibrillation . Both oral and intravenous pilsicainide have demonstrated efficacy in ventricular tachyarrhythmias, including ventricular extrasystole . Clinical trial and postmarketing surveillance data indicate that pilsicainide is generally well tolerated in most patients .

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-13-6-3-7-14(2)16(13)18-15(20)12-17-8-4-10-19(17)11-5-9-17/h3,6-7H,4-5,8-12H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQTVJKBTWGHCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CC23CCCN2CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046639
Record name Pilsicainide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pilsicainide

CAS RN

88069-67-4
Record name Pilsicainide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88069-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pilsicainide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088069674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pilsicainide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12712
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pilsicainide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PILSICAINIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV0X7V6CSE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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